molecular formula C18H20N6O2S B12900430 Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate CAS No. 888314-80-5

Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate

Cat. No.: B12900430
CAS No.: 888314-80-5
M. Wt: 384.5 g/mol
InChI Key: GQAXLGIJXSKIJB-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrimidine ring, a pyrrolidine ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include:

    Imidazole derivatives: Synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Pyrimidine derivatives: Prepared via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

    Pyrrolidine derivatives: Formed through the reduction of pyrrole or via the Paal-Knorr synthesis.

    Thiazole derivatives: Synthesized by the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple ring systems allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate: Unique due to its combination of imidazole, pyrimidine, pyrrolidine, and thiazole rings.

    Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.

    Mthis compound: Similar structure but with a methyl ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

888314-80-5

Molecular Formula

C18H20N6O2S

Molecular Weight

384.5 g/mol

IUPAC Name

ethyl 2-[2-(2-imidazol-1-yl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H20N6O2S/c1-3-26-17(25)14-9-27-16(22-14)12-4-5-20-15(12)13-8-11(2)21-18(23-13)24-7-6-19-10-24/h6-10,12,15,20H,3-5H2,1-2H3

InChI Key

GQAXLGIJXSKIJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCNC2C3=NC(=NC(=C3)C)N4C=CN=C4

Origin of Product

United States

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